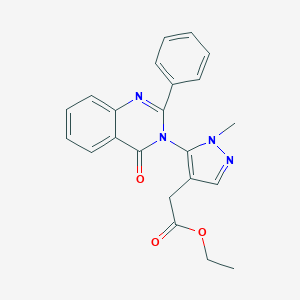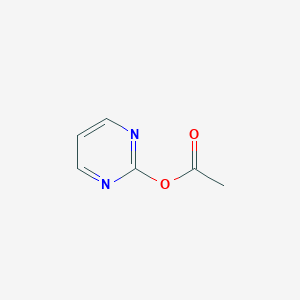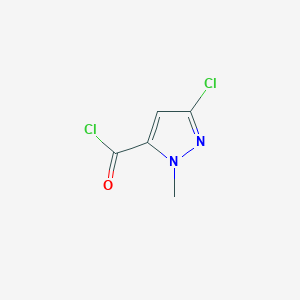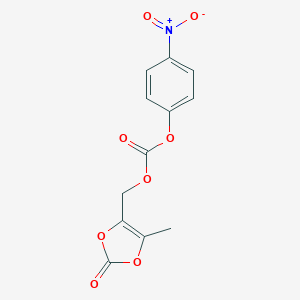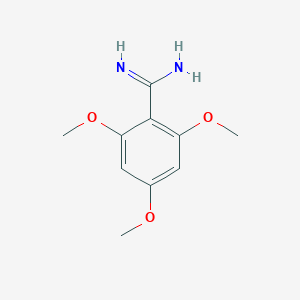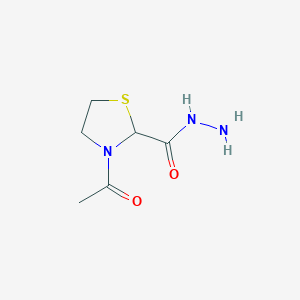![molecular formula C12H7ClIN3 B065945 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine CAS No. 188692-40-2](/img/structure/B65945.png)
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine can induce cell death in various cancer cell lines through the activation of apoptosis pathways. It has also been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial applications. Additionally, the compound has been shown to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is its unique structure, which makes it a promising candidate for the development of new drugs and materials. Its high affinity for certain cancer cells also makes it a potential diagnostic tool for cancer imaging. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another potential direction is the exploration of its antimicrobial properties for the development of new antibiotics. Additionally, there is potential for the use of this compound in material science, such as in the development of new sensors or electronic devices. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine involves the reaction of 4-iodoaniline with 2,4-dichloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method has been optimized to provide high yields of the compound with good purity.
Applications De Recherche Scientifique
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities in various in vitro and in vivo studies. The compound has also been investigated for its potential as a diagnostic tool for cancer imaging due to its high affinity for certain cancer cells.
Propriétés
Numéro CAS |
188692-40-2 |
|---|---|
Nom du produit |
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine |
Formule moléculaire |
C12H7ClIN3 |
Poids moléculaire |
355.56 g/mol |
Nom IUPAC |
6-chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C12H7ClIN3/c13-11-5-6-12-15-10(7-17(12)16-11)8-1-3-9(14)4-2-8/h1-7H |
Clé InChI |
CMWINYFJZCARON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)I |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)I |
Synonymes |
6-CHLORO-2-(4-IODOPHENYL)-IMIDAZO[1,2-B]PYRIDAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




